molecular formula C16H17FN2OS B243549 N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide

N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No. B243549
M. Wt: 304.4 g/mol
InChI Key: HHGBHXTUAWQVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide, also known as FPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FPTC belongs to the class of thiophene derivatives, which are known for their diverse biological activities.

Scientific Research Applications

N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide has been investigated for its potential applications in various fields of medicinal chemistry. One of the main research areas is cancer therapy, as N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide has been found to target the protein kinase CK2, which is overexpressed in many types of cancer and is involved in cell proliferation and survival. N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to cell cycle arrest and apoptosis.
Another area of research is neurodegenerative diseases, as N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide involves its binding to specific target proteins, such as CK2 and acetylcholinesterase. N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to cell cycle arrest and apoptosis. In the case of acetylcholinesterase, N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide binds to the active site of the enzyme and inhibits its activity, leading to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide depend on the specific target protein that it binds to. In the case of CK2 inhibition, N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. In the case of acetylcholinesterase inhibition, N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide is its high potency and selectivity for its target proteins, which can make it a useful tool for studying the biological functions of these proteins. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.

Future Directions

There are several future directions for research on N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide. One direction is to investigate its potential applications in other fields of medicinal chemistry, such as infectious diseases and inflammation. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to evaluate the safety and efficacy of N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide in human clinical trials.

Synthesis Methods

The synthesis of N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide involves the reaction of 3-fluoro-4-(piperidin-1-yl)aniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography or recrystallization. The yield of N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide is typically around 50-70%, and the purity can be confirmed by NMR spectroscopy and mass spectrometry.

properties

Molecular Formula

C16H17FN2OS

Molecular Weight

304.4 g/mol

IUPAC Name

N-(3-fluoro-4-piperidin-1-ylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C16H17FN2OS/c17-13-11-12(18-16(20)15-5-4-10-21-15)6-7-14(13)19-8-2-1-3-9-19/h4-7,10-11H,1-3,8-9H2,(H,18,20)

InChI Key

HHGBHXTUAWQVIN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)F

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)F

Origin of Product

United States

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